![molecular formula C18H19N3O2S2 B1680589 N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 314261-66-0](/img/structure/B1680589.png)
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Overview
Description
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2
RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2
Scientific Research Applications
RNaseH2 Inhibitor
RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . RNaseH2 is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target . Therefore, RHI002-Me could be useful for investigating the cellular function of RNaseH2 .
Ion Channel Research
RHI002-Me is used as a research tool to study ion channels . It has been shown to inhibit the activity of voltage-gated sodium channels in rat dorsal root ganglion neurons .
Protein Interaction Studies
This compound is also used in protein interaction studies . It can provide insights into how proteins interact with each other within a cell, which is crucial for understanding cellular functions and mechanisms of diseases .
Receptor/Ligand Interactions
RHI002-Me is used to study receptor/ligand interactions . This peptide binds to the extracellular domain of the GABAA receptor and inhibits GABA binding . This makes it a valuable tool for studying the mechanisms of neurotransmission and the effects of drugs on GABAA receptors .
Anticancer Research
Given that RNaseH2 has been suggested as an anticancer drug target , RHI002-Me could potentially be used in anticancer research. By inhibiting RNaseH2, it could help researchers understand the role of this enzyme in cancer development and progression .
Aicardi-Goutier Syndrome Research
Aicardi-Goutier syndrome is a disorder that affects the brain, immune system, and skin . Since RNaseH2 is involved in the etiology of this syndrome , RHI002-Me could be used in research to understand the disease better and develop potential treatments .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMGXNXMPYLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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